N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide
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Overview
Description
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling with thiophene and morpholine derivatives. Key steps include:
Formation of Imidazole Intermediate: This can be achieved through the cyclization of amido-nitriles under mild conditions using nickel-catalyzed addition to nitriles.
Coupling Reactions: The imidazole intermediate is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
Thiophene and Morpholine Integration:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).
Major Products
Oxidation: Sulfoxide or sulfone derivatives of the thiophene ring.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share the imidazole core structure.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 4-chloropyridine are structurally related.
Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 2,5-dimethylthiophene are similar in structure.
Uniqueness
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-18(22-7-8-25-15(12-22)16-2-1-9-26-16)21-11-14-3-4-20-17(10-14)23-6-5-19-13-23/h1-6,9-10,13,15H,7-8,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXDRIZZIWJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC(=NC=C2)N3C=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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